1,5,7-Trimethyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1,5,7-trimethylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-8(2)11-9(5-7)6-10(12(14)15)13(11)3/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHPIWGRRHIJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7-Trimethyl-1H-indole-2-carboxylic acid typically involves the alkylation of indole derivatives followed by carboxylation. One common method includes the reaction of 1,5,7-trimethylindole with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst . Another approach involves the use of Grignard reagents to introduce the carboxyl group at the 2-position of the indole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1,5,7-Trimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols, aldehydes
Substitution: Halogenated or sulfonylated derivatives
Scientific Research Applications
Antiviral Activity Against HIV
The most prominent application of 1,5,7-trimethyl-1H-indole-2-carboxylic acid is its role as a potential inhibitor of HIV-1 integrase. Integrase is a crucial enzyme in the HIV life cycle that facilitates the integration of viral DNA into the host genome.
Recent studies have demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase:
- Mechanism of Action : The compound interacts with two magnesium ions (Mg²⁺) within the active site of integrase through chelation. This interaction is essential for the enzyme's function and leads to inhibition of viral replication .
- Inhibitory Potency : Various derivatives have shown promising inhibitory effects, with some compounds achieving IC50 values as low as 0.13 μM, indicating high potency against integrase .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be enhanced by structural modifications:
- C3 and C6 Modifications : Adding long-chain substituents at the C3 position and halogenated groups at the C6 position has been shown to significantly increase integrase inhibitory activity. For instance, certain derivatives exhibited improved binding interactions with viral DNA through π–π stacking interactions .
Study 1: Discovery and Optimization
A recent study explored the synthesis and biological evaluation of various indole-2-carboxylic acid derivatives. The researchers found that specific modifications to the indole core led to enhanced integrase inhibition:
| Compound | IC50 (μM) | Structural Features |
|---|---|---|
| Compound 3 | 0.13 | Long chain at C3 |
| Compound 17a | 3.11 | Halogenated benzene at C6 |
This study highlights the importance of structural optimization in enhancing antiviral activity against HIV .
Study 2: Binding Mode Analysis
Another investigation utilized molecular docking techniques to analyze how these compounds interact with HIV-1 integrase. The binding mode analysis revealed critical interactions between the indole core and viral DNA, providing insights into optimizing future derivatives for better efficacy .
Mechanism of Action
The mechanism of action of 1,5,7-Trimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects . For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Indole-2-Carboxylic Acid Derivatives
Structural and Functional Group Variations
The methyl substitution pattern and additional functional groups significantly influence chemical reactivity, solubility, and biological activity. Below is a comparative analysis:
Table 1: Substituent and Molecular Data Comparison
*Calculated from molecular formula.
Spectroscopic and Analytical Data
- 13C-NMR Shifts :
- HRMS: 3,5,7-Trimethyl derivative: Exact mass 203.24 matches C₁₂H₁₃NO₂ . 7-Chloro-3-methyl analog: Exact mass 225.63 (C₁₀H₈ClNO₂) .
Biological Activity
1,5,7-Trimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound features a unique substitution pattern that imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential applications in antiviral and anticancer therapies.
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Antiviral Activity : Research indicates that this compound can inhibit the activity of HIV-1 integrase, an enzyme critical for viral replication. It has been shown to chelate with magnesium ions within the active site of integrase, thereby disrupting the enzyme's function. For instance, a study reported an IC50 value of 32.37 μM for the compound's ability to inhibit integrase strand transfer activity .
- Anticancer Potential : Preliminary studies suggest that derivatives of indole compounds can exhibit cytotoxic effects against various cancer cell lines. For example, modifications to the indole structure have resulted in compounds that significantly reduce cell viability in HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the indole core enhance biological activity:
| Compound | Modification | IC50 (μM) |
|---|---|---|
| 1 | Parent compound | 32.37 |
| 17a | C6 halogenated benzene | 3.11 |
| 4a | C3 methoxyphenyl | 10.06 |
These results demonstrate that introducing specific substituents at the C3 and C6 positions can significantly improve the inhibitory effects against HIV-1 integrase and enhance anticancer activity .
Study on HIV-1 Integrase Inhibition
In a detailed study focusing on the antiviral properties of indole derivatives, researchers synthesized various compounds based on the indole structure. The most promising derivative, compound 17a, exhibited a remarkable IC50 value of 3.11 μM against HIV-1 integrase. This study highlighted the importance of structural optimization in enhancing antiviral efficacy and provided insights into molecular interactions between the compound and viral components .
Anticancer Activity Evaluation
Another significant investigation assessed the anticancer potential of various indole derivatives, including those based on this compound. The findings indicated that certain derivatives could reduce cell proliferation in multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . This underscores the therapeutic promise of indole derivatives in cancer treatment.
Q & A
Q. What are the recommended synthetic routes for 1,5,7-Trimethyl-1H-indole-2-carboxylic acid?
The synthesis of indole-2-carboxylic acid derivatives typically involves formylation, esterification, or condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can be synthesized via Vilsmeier–Haack formylation of indole precursors, followed by hydrolysis or esterification . For 1,5,7-trimethyl-substituted derivatives, regioselective alkylation or methylation steps under controlled conditions (e.g., using dimethyl sulfate or methyl iodide in DMF with a base like Cs₂CO₃) may be required. Post-synthetic purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography is critical to isolate the pure product .
Q. How can the purity and structural integrity of the compound be validated?
Purity assessment should combine HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted starting materials or byproducts. For structural confirmation, single-crystal X-ray diffraction using programs like SHELXL is recommended, as it provides unambiguous bond-length and angle data . Mass spectrometry (ESI-TOF or HRMS) can validate the molecular weight (e.g., calculated for C₁₂H₁₃NO₂: 219.23 g/mol).
Q. What are the key stability considerations during storage?
While specific stability data for this compound are limited, indole derivatives generally degrade under prolonged light exposure or humidity. Store the compound in amber vials at +4°C under inert gas (argon/nitrogen) to prevent oxidation. For long-term storage, lyophilization and storage at -20°C in desiccated conditions are advised .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Optimization requires addressing bottlenecks such as regioselectivity in methylation. Computational modeling (DFT) can predict reactive sites for methylation. Experimentally, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis may enhance reaction rates and yields . Monitor intermediates via TLC or in-situ FTIR to adjust reaction parameters dynamically.
Q. What strategies resolve contradictions in spectroscopic data interpretation?
Discrepancies in NMR shifts (e.g., overlapping aromatic protons) can be resolved by 2D techniques (COSY, HSQC) or deuteration studies. For ambiguous mass spectrometry fragments, tandem MS/MS or isotopic labeling (e.g., ¹³C-methyl groups) helps confirm fragmentation pathways . Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian).
Q. How can the compound’s biological activity be mechanistically studied?
To investigate antibiotic or anticancer activity (as seen in thiostrepton analogs), perform target-binding assays (e.g., SPR for EF-G/ribosome interactions) . For FOXM1 inhibition, use luciferase reporter assays in cancer cell lines (e.g., MCF-7) and validate via ChIP-qPCR. Toxicity profiling (MTT/ATP assays) and metabolomics (LC-MS) can identify off-target effects .
Q. What analytical methods are suitable for studying degradation products?
Forced degradation studies (heat, light, pH extremes) coupled with UPLC-QTOF-MS can identify degradation pathways. Compare fragmentation patterns with databases (e.g., mzCloud) or synthesize suspected degradants (e.g., demethylated analogs) for confirmation .
Methodological Notes
- Synthesis Troubleshooting : If methylation yields are low, consider steric hindrance from the 1H-indole structure. Switch to bulkier bases (e.g., DBU) or solvent systems (THF/DMSO) to improve solubility .
- Safety Protocols : Use P95 respirators and nitrile gloves during synthesis, as indole derivatives may pose respiratory or dermal risks .
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow rate) meticulously, as slight variations can impact crystallinity and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
